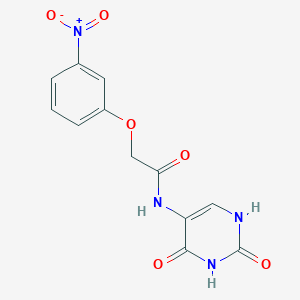

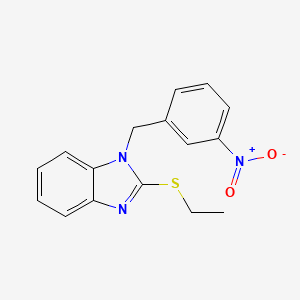

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide is a chemical compound with potential relevance in various scientific and industrial applications. This compound, like its analogs, has been the subject of studies focusing on synthesis methods, molecular structure, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including alkylation, nitration, and the use of palladium-based catalytic systems for specific reactions. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the complexity and precision required in chemical synthesis, utilizing specific reaction conditions to achieve high yields (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed using spectroscopic methods, including IR, ^1H NMR, and mass spectrometry, to validate the synthesis outcomes and to elucidate the structure-activity relationships that underpin their potential applications (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide often highlight their reactivity and potential for further modification. Studies have explored reactions under various conditions to synthesize derivatives with enhanced or desired properties (A. Gangjee, Yibin Qiu, Wei Li, R. Kisliuk, 2008).

Wissenschaftliche Forschungsanwendungen

Dual Inhibitory Activities

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide derivatives have been explored for their potent dual inhibitory activities against crucial enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell division, making these derivatives valuable in cancer research. The study highlighted the synthesis and evaluation of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, demonstrating their potential as dual inhibitors with notable potency. The classical analogue showed exceptional inhibitory activity, being the most potent known dual inhibitor of human TS and DHFR to date (Gangjee et al., 2008).

Environmental Contaminant Degradation

Environmental applications include the degradation of environmental contaminants such as p-nitrophenol (4-NP), primarily used in manufacturing medicines and pesticides. A novel 4-NP degradation gene cluster from Rhodococcus opacus SAO101 was identified, revealing insights into the microbial degradation pathway of 4-NP and offering potential strategies for bioremediation of contaminated sites (Kitagawa et al., 2004).

Photocatalytic Degradation Studies

The photocatalytic degradation of pharmaceutical compounds, using N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide as a model compound, has been explored to understand the degradation kinetics under UV and sunlight irradiation. This research contributes to the field of environmental chemistry, offering insights into the removal of persistent organic pollutants from water (Jallouli et al., 2017).

Anti-inflammatory and Analgesic Activity

Moreover, the synthesis and evaluation of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide derivatives for their anti-inflammatory and analgesic activities have been reported. These studies aim to develop new chemical entities with potential therapeutic applications, highlighting the pharmacological significance of these compounds (Rani et al., 2014).

Eigenschaften

IUPAC Name |

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O6/c17-10(14-9-5-13-12(19)15-11(9)18)6-22-8-3-1-2-7(4-8)16(20)21/h1-5H,6H2,(H,14,17)(H2,13,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMSLPLZFFVUCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)NC2=CNC(=O)NC2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(3-nitrophenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5543245.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5543250.png)

![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)

![5-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5543274.png)

![cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5543292.png)

![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5543302.png)

![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)

![3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5543340.png)

![4-{5-[(phenylthio)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5543349.png)